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Cat. No.: B1234777 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide to utilizing 5-Bromo-4-chloro-3-
indolyl phosphate (BCIP) for the colorimetric screening of bacterial colonies. This method

offers a robust and sensitive alternative for identifying colonies expressing alkaline

phosphatase (AP) activity, which can be indicative of a successful cloning event, protein

expression, or the presence of a specific bacterial strain.

Introduction
BCIP, in conjunction with Nitro Blue Tetrazolium (NBT), serves as a chromogenic substrate

system for the detection of alkaline phosphatase. When alkaline phosphatase

dephosphorylates BCIP, the resulting product dimerizes and reduces NBT to form a dark-

purple, insoluble precipitate. This localized color change allows for the direct visualization of

AP-positive bacterial colonies on a membrane. This technique is particularly useful for

screening libraries of bacterial clones to identify those with desired genetic modifications or

expressed proteins.

Principle of Detection
The screening method is based on the enzymatic activity of alkaline phosphatase. In many

applications, an AP-encoding gene (such as phoA) is used as a reporter. This can be an
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endogenous gene or, more commonly, a gene fusion construct where the expression of a target

protein is linked to the expression of AP. In some systems, a secreted form of alkaline

phosphatase (SEAP) is used, which can be detected in the vicinity of the colony. The key steps

involve transferring bacterial colonies to a membrane, lysing the cells to release the enzyme (if

not secreted), and then incubating the membrane with the BCIP/NBT substrate solution.

Colonies expressing active AP will develop a distinct purple color.

Quantitative Data Summary
While direct comparative studies providing extensive quantitative data for BCIP-based bacterial

colony screening are not readily available in publicly accessible literature, the following tables

provide illustrative data based on typical performance characteristics of chromogenic screening

assays. These values can serve as a general guideline for expected results.

Table 1: Comparison of BCIP/NBT and X-Gal/IPTG Screening Methods

Parameter BCIP/NBT Screening X-Gal/IPTG Screening

Enzyme Detected Alkaline Phosphatase β-Galactosidase

Typical Color Dark Purple/Blue Blue

Relative Sensitivity High Moderate to High

Time to Result 30 minutes to several hours
Overnight incubation is

common

False Positives

Can occur due to endogenous

phosphatase activity in some

strains.

Can result from non-disruptive

inserts or plasmid-less cells

with spontaneous lacZ

mutations.

False Negatives
Possible with weak promoters

or low enzyme expression.

Can be caused by toxic inserts

or issues with IPTG induction.

Table 2: Estimated Performance Metrics for BCIP-Based Colony Screening

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1234777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Metric Estimated Value Notes

Screening Efficiency >95%

Refers to the percentage of

correctly identified positive

clones from a known mixed

population.

Limit of Detection (CFU) ~10^3 - 10^4 cells/colony

Dependent on the expression

level of the alkaline

phosphatase.

Signal-to-Noise Ratio High

The insoluble precipitate

provides a distinct signal with

low background when

optimized.

Experimental Protocols
Protocol 1: Colony Lift Assay for Screening Bacterial
Colonies Expressing Intracellular Alkaline Phosphatase
This protocol is designed for screening bacterial colonies that have been transformed with a

vector expressing an alkaline phosphatase fusion protein.

Materials:

LB agar plates with appropriate antibiotic

Sterile nitrocellulose or nylon membranes

Whatman 3MM filter paper

Chloroform

Lysis Buffer: 100 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% SDS

Wash Buffer: 100 mM Tris-HCl (pH 9.5), 100 mM NaCl, 5 mM MgCl₂
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BCIP/NBT Substrate Solution: To 10 mL of Wash Buffer, add 66 µL of NBT solution (50

mg/mL in 70% DMF) and 33 µL of BCIP solution (50 mg/mL in 100% DMF). Prepare fresh.

Procedure:

Colony Growth: Plate the transformed bacteria on LB agar plates containing the appropriate

antibiotic and incubate at 37°C overnight until colonies are well-formed.

Colony Lift: Carefully place a sterile nitrocellulose or nylon membrane onto the surface of the

agar plate. Ensure good contact and avoid trapping air bubbles. Mark the membrane and the

plate for orientation.

Lysis:

Carefully peel the membrane off the agar plate.

Place the membrane, colony side up, on a piece of Whatman 3MM paper saturated with

Lysis Buffer in a petri dish. Incubate for 30 minutes at room temperature.

Alternatively, for a more rapid lysis, place the membrane in a container with a few drops of

chloroform for 15-30 minutes until the colonies become translucent.

Washing: Wash the membrane twice with the Wash Buffer for 10 minutes each time with

gentle agitation to remove cell debris and equilibrate the pH.

Color Development:

Place the membrane in a clean dish and add the freshly prepared BCIP/NBT Substrate

Solution, ensuring the entire membrane is covered.

Incubate at room temperature in the dark. Color development can be observed within 30

minutes to a few hours.[1]

Monitor the color development and stop the reaction when the positive colonies are clearly

visible and before the background becomes too high.

Stopping the Reaction: To stop the color development, remove the membrane from the

substrate solution and wash it with deionized water.
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Analysis: Identify the positive (purple) colonies on the membrane and correlate them back to

the original agar plate using the orientation marks.

Protocol 2: Screening for Secreted Alkaline
Phosphatase (SEAP)
This protocol is adapted for screening bacterial colonies that secrete alkaline phosphatase into

the surrounding medium.

Materials:

LB agar plates with appropriate antibiotic

Sterile nitrocellulose or nylon membranes

Wash Buffer: 100 mM Tris-HCl (pH 9.5), 100 mM NaCl, 5 mM MgCl₂

BCIP/NBT Substrate Solution: To 10 mL of Wash Buffer, add 66 µL of NBT solution (50

mg/mL in 70% DMF) and 33 µL of BCIP solution (50 mg/mL in 100% DMF). Prepare fresh.

Procedure:

Colony Growth and Transfer: Follow steps 1 and 2 from Protocol 1 to grow colonies and

perform the colony lift.

Enzyme Capture: Since the enzyme is secreted, cell lysis is not required. The secreted AP

will be bound to the membrane in the vicinity of the colony.

Washing: Gently wash the membrane with Wash Buffer for 5-10 minutes to remove any

residual media components.

Color Development: Proceed with steps 5, 6, and 7 from Protocol 1 for color development,

stopping the reaction, and analysis.

Visualizations
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Caption: Biochemical pathway of BCIP/NBT substrate reaction.
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Caption: Experimental workflow for BCIP-based bacterial colony screening.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1234777?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1234777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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